Pentanoic acid, 5-bromo-4-oxo-

Catalog No.
S3336277
CAS No.
14594-23-1
M.F
C5H7BrO3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 5-bromo-4-oxo-

CAS Number

14594-23-1

Product Name

Pentanoic acid, 5-bromo-4-oxo-

IUPAC Name

5-bromo-4-oxopentanoic acid

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)

InChI Key

XTIKIVWSYBVJJK-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CBr

Canonical SMILES

C(CC(=O)O)C(=O)CBr

Pentanoic acid, 5-bromo-4-oxo- is a chemical compound with the molecular formula C5H7BrO3C_5H_7BrO_3 and a molecular weight of approximately 201.01 g/mol. It features a bromine atom at the fifth carbon position and a keto group at the fourth carbon of the pentanoic acid chain. This compound is also known by its CAS Registry Number, 14594-23-1, and is classified as a carboxylic acid derivative. Its structural uniqueness is attributed to the presence of both a bromine substituent and a ketone functional group, which influence its reactivity and biological activity .

Currently, there is no extensive research available on the specific mechanism of action of 5-BL in biological systems. However, its structural similarity to levulinic acid, a known precursor for certain molecules involved in metabolism, suggests potential areas for investigation [].

Chemical Properties

5-Bromo-4-oxopentanoic acid, also known as 5-bromo-laevulinic acid, is a small organic molecule with the formula C5H7BrO3. It is classified as a carboxylic acid due to the presence of a carboxyl group (COOH). Carboxylic acids are a common functional group found in many biological molecules PubChem: .

Potential Research Applications

  • Organic synthesis: The molecule's functional groups (bromine, carbonyl, and carboxylic acid) could be useful as building blocks for more complex molecules in organic synthesis Organic Chemistry Portal.
  • Biomedical research: Carboxylic acids are involved in many biological processes. Studying how cells interact with 5-bromo-4-oxopentanoic acid could provide insights into these processes .
Typical of carboxylic acids and ketones. Some notable reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Halogenation: The bromine atom can undergo substitution or elimination reactions depending on the reaction conditions.

The specific reaction pathways can vary based on the conditions applied, such as temperature, solvent, and the presence of catalysts .

Pentanoic acid, 5-bromo-4-oxo- exhibits significant biological activity as an irreversible enzyme inhibitor. It specifically targets lysosomal aspartyl proteases, including cathepsin B. This inhibition can affect various physiological processes, making it a compound of interest in pharmacological research. Studies indicate that its mechanism of action may involve covalent modification of the enzyme's active site, leading to altered proteolytic activity .

The synthesis of Pentanoic acid, 5-bromo-4-oxo- can be achieved through several methods:

  • Bromination of Levulinic Acid: This method involves brominating levulinic acid under controlled conditions to introduce the bromine substituent.
  • Oxidation of Pentanoic Acid Derivatives: Starting from pentanoic acid or its derivatives, oxidation processes can be employed to form the keto group at the appropriate position.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversion.

Each method requires careful optimization to maximize yield and purity .

Pentanoic acid, 5-bromo-4-oxo- has several applications in various fields:

  • Pharmaceuticals: Due to its enzyme-inhibiting properties, it is explored for potential therapeutic applications in treating diseases related to protease dysregulation.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Biochemical Studies: Used in studies investigating protease functions and their roles in cellular processes .

Interaction studies involving Pentanoic acid, 5-bromo-4-oxo- primarily focus on its effects on proteases. Research has shown that this compound can significantly alter enzyme kinetics by inhibiting substrate binding or altering catalytic efficiency. Additionally, studies may explore its interactions with other biomolecules to understand its broader biological implications .

Several compounds share structural or functional similarities with Pentanoic acid, 5-bromo-4-oxo-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Pentanoic AcidC5H10O2C_5H_{10}O_2Simple carboxylic acid without halogen or keto group
Levulinic AcidC5H8O3C_5H_{8}O_3Contains a ketone but lacks bromine
Methyl 5-Bromo-4-OxopentanoateC6H9BrO3C_6H_{9}BrO_3Methyl ester variant with similar functional groups

The uniqueness of Pentanoic acid, 5-bromo-4-oxo- lies in its combination of both a bromine atom and a keto group on the pentanoic backbone, which enhances its reactivity and biological activity compared to other similar compounds .

XLogP3

0.2

Wikipedia

5-bromolaevulinic acid

Dates

Modify: 2023-08-19

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